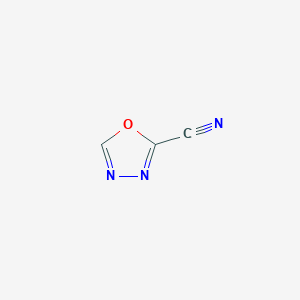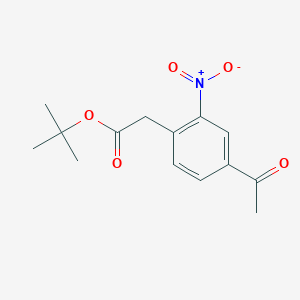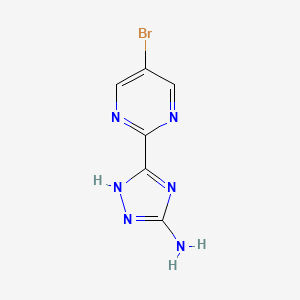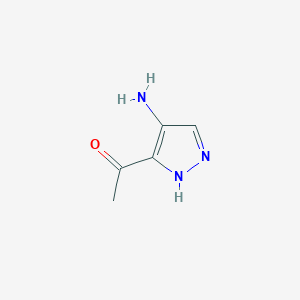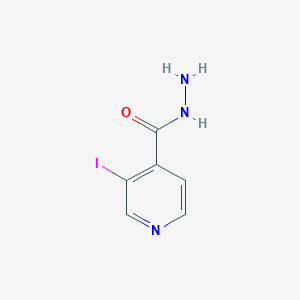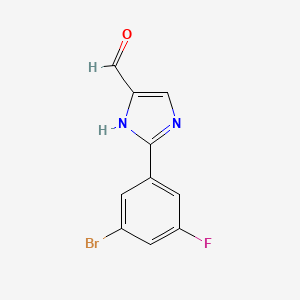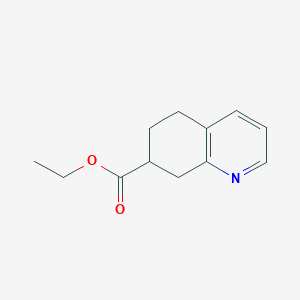
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol is an aromatic heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 6th position on the isoquinoline ring, along with a hydroxyl group at the 1st position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of isoquinoline derivatives, which can be achieved using reagents such as Selectfluor® in the presence of a suitable solvent like acetonitrile . The reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is essential to achieve high yields and purity.
化学反応の分析
Types of Reactions: 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinolines, while oxidation and reduction reactions can produce ketones or alkanes, respectively.
科学的研究の応用
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and hydroxyl groups contribute to the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
- 4-Chloro-6-(trifluoromethyl)quinoline
- 4-Chloro-6-(trifluoromethyl)isoquinoline
Comparison: Compared to similar compounds, 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of the hydroxyl group at the 1st position, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from other trifluoromethylated isoquinolines and quinolines, making it a valuable compound for specific applications in research and industry .
特性
分子式 |
C10H5ClF3NO |
|---|---|
分子量 |
247.60 g/mol |
IUPAC名 |
4-chloro-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16) |
InChIキー |
DNVVPIHSYZYHRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


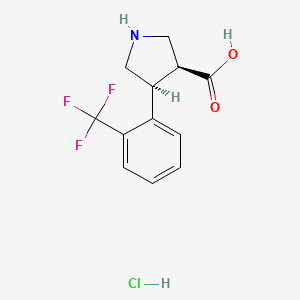
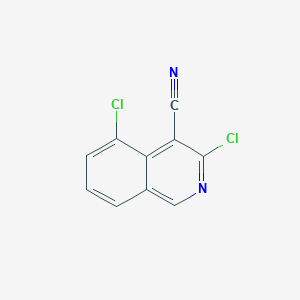
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)

